molecular formula C7H12O3S B1353534 Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate CAS No. 86961-07-1

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate

Cat. No. B1353534
CAS RN: 86961-07-1
M. Wt: 176.24 g/mol
InChI Key: ODXYWRPJDYJIPT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate is a chemical compound that has been widely used in scientific research. It is a chiral building block that is used in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

Antihypertensive Agents and ACE Inhibitors

  • This compound has been investigated in the synthesis of antihypertensive agents, specifically as potent angiotensin converting enzyme (ACE) inhibitors. These inhibitors have been shown to lower blood pressure effectively in hypertensive rats. The study highlights the importance of the structural configuration in influencing ACE activity, especially changes in the alpha-methyl group and S-acetyl group (McEvoy, Lai, & Albright, 1983).

Biocatalysis in Hypertension Drug Production

  • The compound is also significant as a chiral intermediary in the production of certain hypertension drugs like captopril. Enzymatic hydrolysis methods using specific bacteria have been studied for its production, demonstrating the role of biocatalysis in pharmaceutical manufacturing (Ko & Chu, 2004).

Nonsteroidal Antiandrogens

  • Research includes the synthesis of nonsteroidal antiandrogens where derivatives of this compound have been tested for antiandrogen activity. These compounds are being developed for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Enzymatic Hydrolysis for Captopril Building Block

  • Its enzymatic hydrolysis has been studied for the production of (S)-3-acetylthio-2-methylpropionic acid, a key building block of the drug captopril, showcasing its importance in pharmaceutical synthesis (Tai, Huang, Huang, & Shih, 1993).

Asymmetric Synthesis

  • The compound plays a role in the asymmetric synthesis of chiral esters, which are crucial in various chemical and pharmaceutical processes. This includes the synthesis of Roche ester and its derivatives, emphasizing the significance of enantioselectivity in chemical synthesis (Qiu et al., 2009).

Novel Amidase for Pharmaceutical Synthesis

  • The discovery and characterization of a novel amidase from bacteria that can efficiently synthesize enantiomerically pure variants of this compound further demonstrate its importance in pharmaceutical applications (Wu, Zheng, Tang, & Zheng, 2017).

properties

IUPAC Name

methyl (2R)-3-acetylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXYWRPJDYJIPT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CSC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448010
Record name Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate

CAS RN

86961-07-1
Record name Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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